molecular formula C81H89N5O2Zn-2 B13393349 4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc

4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc

Cat. No.: B13393349
M. Wt: 1230.0 g/mol
InChI Key: NDQDJMZPYLQJOV-UHFFFAOYSA-M
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Description

4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc is a complex organic compound that belongs to the class of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc involves multiple steps, starting from the preparation of the porphyrin core. The porphyrin core is typically synthesized through the condensation of pyrrole with an aldehyde under acidic conditions. The introduction of the 3,5-ditert-butylphenyl groups is achieved through Friedel-Crafts alkylation, while the hexyl-N-(4-hexylphenyl)anilino group is introduced via a nucleophilic substitution reaction. The final step involves the coupling of the ethynylbenzoic acid moiety to the porphyrin core using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and alkylation steps, as well as the development of more efficient catalysts for the cross-coupling reaction.

Chemical Reactions Analysis

Types of Reactions

4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions used.

    Reduction: Reduction reactions can be used to modify the electronic properties of the porphyrin core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxygenated derivatives, while reduction can yield reduced porphyrin species.

Scientific Research Applications

4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc has several scientific research applications, including:

    Chemistry: The compound is used as a model system for studying the electronic properties of porphyrins and their derivatives.

    Biology: It is used in studies of heme proteins and other porphyrin-containing biomolecules.

    Industry: It is used in the development of new materials for organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of 4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc involves its interaction with various molecular targets and pathways. The porphyrin core can interact with metal ions, proteins, and other biomolecules, leading to changes in their electronic and structural properties. This can result in various biological effects, such as the generation of reactive oxygen species in photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylporphyrin: A simpler porphyrin derivative with four phenyl groups.

    Heme: A naturally occurring porphyrin with an iron ion at its center.

    Chlorophyll: A porphyrin derivative involved in photosynthesis, with a magnesium ion at its center.

Uniqueness

4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc is unique due to its complex structure, which includes multiple bulky substituents and a zinc ion. This gives it distinct electronic and steric properties compared to simpler porphyrins, making it a valuable compound for various research applications.

Properties

Molecular Formula

C81H89N5O2Zn-2

Molecular Weight

1230.0 g/mol

IUPAC Name

4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc

InChI

InChI=1S/C81H90N5O2.Zn/c1-15-17-19-21-23-53-27-34-63(35-28-53)86(64-36-29-54(30-37-64)24-22-20-18-16-2)76-72-45-43-70(84-72)74(57-47-59(78(3,4)5)51-60(48-57)79(6,7)8)68-41-39-66(82-68)65(38-31-55-25-32-56(33-26-55)77(87)88)67-40-42-69(83-67)75(71-44-46-73(76)85-71)58-49-61(80(9,10)11)52-62(50-58)81(12,13)14;/h25-30,32-37,39-52H,15-24H2,1-14H3,(H2-,82,83,84,85,87,88);/q-1;/p-1

InChI Key

NDQDJMZPYLQJOV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCCCC)C3=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C(C7=CC=C3[N-]7)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C=C6)C#CC9=CC=C(C=C9)C(=O)O)[N-]5)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C.[Zn]

Origin of Product

United States

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